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Abstract

AZD5213 is a potent, competitive, and rapidly reversible antagonist and inverse agonist of the
histamine H3 receptor, a key regulator of neurotransmitter release in the central nervous
system. Its ability to penetrate the CNS and modulate the levels of crucial neurotransmitters
such as histamine, acetylcholine, dopamine, and norepinephrine has positioned it as a
significant tool for research in cognitive neuroscience. This technical guide provides a
comprehensive overview of AZD5213, summarizing its pharmacological properties, preclinical
efficacy in cognitive models, and clinical trial outcomes. Detailed experimental methodologies
and signaling pathways are presented to facilitate further investigation into its therapeutic
potential for cognitive and neurological disorders.

Introduction

The histamine H3 receptor, predominantly expressed in the central nervous system, functions
as a presynaptic autoreceptor and heteroreceptor, regulating the release of histamine and
other key neurotransmitters involved in arousal, attention, and cognitive processes.[1]
Antagonists of the H3 receptor are hypothesized to enhance cognitive function by increasing
the synaptic availability of these neurotransmitters. AZD5213 is a small molecule, orally
administered H3 receptor antagonist that has been investigated for its potential therapeutic
effects in a range of neurological and psychiatric conditions.[2] This document serves as a
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technical resource for researchers, providing key data and methodologies to support the use of
AZD5213 in cognitive neuroscience research.

Mechanism of Action and Signaling Pathway

AZD5213 acts as a potent antagonist and inverse agonist at the human H3 receptor.[2] The H3
receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, inhibits the
synthesis and release of histamine from presynaptic histaminergic neurons (autoreceptor
function).[1] Additionally, H3 receptors are located on non-histaminergic presynaptic terminals,
where they inhibit the release of other neurotransmitters, including acetylcholine, dopamine,
and norepinephrine (heteroreceptor function).[1]

By blocking the H3 receptor, AZD5213 disinhibits these presynaptic terminals, leading to an
increased release of histamine and other neurotransmitters in brain regions critical for
cognition, such as the prefrontal cortex.[1][2]
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Caption: Mechanism of action of AZD5213 at the presynaptic terminal.

Quantitative Data Summary
Preclinical Pharmacology

The following table summarizes the key in vitro and in vivo pharmacological data for AZD5213.

Parameter Species Value Reference

Potent, competitive,

rapidly reversible
Mechanism of Action Human antagonist (inverse [2]

agonist) at the H3

receptor

Triggers release of

histamine,
Neurotransmitter acetylcholine,
Rat (prefrontal cortex) ] [2]
Release dopamine, and

norepinephrine at 0.33

mg/kg, p.o.

. . ) Increased tele-
Histamine Metabolite Cynomolgus Monkey

methylhistamine at 0.1  [2]
Increase (CSF)

mg/kg, p.o.

Human Pharmacokinetics and Receptor Occupancy

This table outlines the pharmacokinetic and receptor occupancy data obtained from human
studies.
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Parameter Value Study Population Reference
Route of

o ] Oral Healthy volunteers [2]
Administration
Time to Maximum

) 0.7 - 2.0 hours Healthy volunteers [2]
Concentration (Tmax)
Terminal Half-life (t¥2) 5 -7 hours Healthy volunteers [2]
Plasma Inhibitory Healthy volunteers
1.14 nM [2][3]

Constant (Ki,pl)

(PET study)

H3 Receptor

Occupancy

16% - 90% (dose-
dependent)

Healthy volunteers

[3]
(PET study)

Dose for ~50%

Receptor Occupancy

0.1 mg

Healthy volunteers

[2]
(PET study)

Clinical Trial Overview

A summary of key clinical trials involving AZD5213 is presented below.
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Indication

Clinical
Trial ID

Phase

Status

Key
T Reference
Findings

Alzheimer's
Disease /
Mild
Cognitive
Impairment
(Sleep
Effects)

NCT0154828
7

lla

Completed

Primary
objective was
to assess the
relationship
between
sleep
duration and [1114]
dose. No
statistical
analysis of
results is
publicly
available.

Tourette's

Disorder

NCT0190477
3

Completed

A two-part
study to
assess
safety,
tolerability,
pharmacokin
etics, and
preliminary [2][5]
efficacy.
Specific
outcomes on
tic reduction
are not
publicly
detailed.

Painful
Diabetic
Neuropathy

NCT0192838
1

Completed

Did not [6][7]
provide any

evidence of

clinical

efficacy for

AZD5213 in
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combination
with

pregabalin.

Experimental Protocols
Preclinical Cognitive and Neurochemical Assays

This model is used to assess the ability of a compound to reverse cholinergic-induced cognitive
impairment, which is relevant to conditions like Alzheimer's disease.

General Protocol:
e Animals: Rodents (rats or mice) are commonly used.
o Acclimation: Animals are acclimated to the testing environment.
e Drug Administration:
o AZD5213 is administered orally at a specific time before the cognitive task.

o Scopolamine, a muscarinic receptor antagonist, is administered (typically intraperitoneally)
to induce a memory deficit. The dose and timing relative to the task are critical
parameters.

o Cognitive Task: A memory task such as the Morris water maze, passive avoidance, or novel
object recognition is performed.

» Data Analysis: Performance metrics (e.g., escape latency, time in the target quadrant,
discrimination index) are compared between treatment groups (vehicle, scopolamine only,
scopolamine + AZD5213).
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Caption: General workflow for a scopolamine-induced memory deficit study.

This test assesses recognition memory, a form of declarative memory, based on the innate
tendency of rodents to explore novel objects more than familiar ones.

General Protocol:

e Habituation: The animal is allowed to freely explore an open-field arena without any objects.
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Familiarization Phase (Trial 1): The animal is placed in the arena with two identical objects
and the time spent exploring each object is recorded.

Inter-Trial Interval: A specific delay is introduced.

Test Phase (Trial 2): One of the familiar objects is replaced with a novel object. The time
spent exploring the novel and familiar objects is recorded.

Data Analysis: A discrimination index is calculated: (Time exploring novel object - Time
exploring familiar object) / (Total exploration time). A higher index indicates better recognition

memory.
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Caption: Workflow for the novel object recognition test.

This technigue allows for the measurement of extracellular neurotransmitter levels in specific
brain regions of freely moving animals.

General Protocol:
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Probe Implantation: A microdialysis probe is surgically implanted into the target brain region
(e.g., prefrontal cortex).

Recovery: The animal is allowed to recover from surgery.

Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal
fluid (aCSF) at a constant, slow flow rate.

Baseline Collection: Dialysate samples are collected at regular intervals to establish a
baseline neurotransmitter level.

Drug Administration: AZD5213 is administered (e.g., orally or intraperitoneally).

Post-Drug Collection: Dialysate samples continue to be collected to measure changes in
neurotransmitter concentrations.

Analysis: The concentrations of neurotransmitters in the dialysate are quantified using a
sensitive analytical method such as high-performance liquid chromatography with
electrochemical detection (HPLC-ED).
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Caption: General workflow for an in vivo microdialysis experiment.
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Human Positron Emission Tomography (PET) Study

The human PET study (NCT01194986) was crucial for determining the in vivo binding
characteristics of AZD5213 in the human brain.

Protocol Summary:

o Objective: To evaluate the use of the H3 receptor radioligand [11C]AZ12807110 and to
determine the H3 receptor occupancy of AZD5213 after oral administration to healthy
volunteers.

o Design: Open-label study.
o Participants: Healthy male volunteers.

e Procedure:

[¢]

Baseline PET scan with [11C]AZ12807110 to determine baseline receptor availability.

[¢]

Oral administration of a single dose of AZD5213.

[e]

Post-dose PET scans at various time points to measure receptor occupancy.

o

Blood samples were taken to determine plasma concentrations of AZD5213.

o Data Analysis: Receptor occupancy was calculated using the Lassen plot method, and the
plasma concentration required to occupy 50% of the receptors (Ki,pl) was estimated.

Safety and Tolerability in Humans

Across multiple clinical trials, AZD5213 has been administered orally to healthy volunteers in
single doses up to 80 mg and multiple doses up to 18 mg once daily for 10 days.[2] The most
frequently reported and dose-limiting adverse effects were related to sleep, including sleep
disorder, night sweats, and a decrease in the quantity and quality of sleep.[2] Other common
adverse events included mild to moderate nausea and headache.[2]

Conclusion and Future Directions
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AZD5213 is a well-characterized H3 receptor antagonist with demonstrated preclinical efficacy
in models of cognitive function and a clear pharmacokinetic and pharmacodynamic profile in
humans. Its ability to modulate key neurotransmitter systems involved in cognition makes it a
valuable research tool for investigating the role of the histaminergic system in various
neurological and psychiatric disorders. The primary challenge for its therapeutic development
has been the on-target adverse effect of sleep disturbance. Future research could focus on
optimizing dosing strategies to maximize pro-cognitive effects while minimizing sleep-related
side effects, potentially through chronotherapeutic approaches. Further investigation into the
specific cognitive domains most sensitive to AZD5213 modulation and its effects in different
patient populations will be crucial for delineating its full therapeutic potential.
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neuroscience]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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